1-(Benzyloxy)-4-methoxy-2-vinylbenzene
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Overview
Description
1-(Benzyloxy)-4-methoxy-2-vinylbenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, methoxy, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene typically involves the protection of hydroxyl groups followed by vinylation. One common method includes the benzyl protection of 4-methoxyphenol, followed by a vinylation reaction using appropriate vinylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-methoxy-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-(Benzyloxy)-4-methoxy-2-vinylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various addition reactions, while the benzyloxy and methoxy groups can influence the compound’s reactivity and binding properties . These interactions can lead to the formation of new chemical bonds and the modulation of biological activities .
Comparison with Similar Compounds
1-(Benzyloxy)-4-methoxybenzene: Lacks the vinyl group, making it less reactive in certain addition reactions.
4-Methoxy-2-vinylphenol: Lacks the benzyloxy group, affecting its overall reactivity and applications.
1-(Benzyloxy)-2-vinylbenzene:
Uniqueness: 1-(Benzyloxy)-4-methoxy-2-vinylbenzene is unique due to the presence of all three functional groups (benzyloxy, methoxy, and vinyl) on the benzene ring. This combination of substituents provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-ethenyl-4-methoxy-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-14-11-15(17-2)9-10-16(14)18-12-13-7-5-4-6-8-13/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGNXSLVDLRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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